molecular formula C18H12O2 B11943876 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one CAS No. 107796-83-8

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one

Cat. No.: B11943876
CAS No.: 107796-83-8
M. Wt: 260.3 g/mol
InChI Key: XYDORMDGZVIDKK-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of naphthalene-2-carboxylic acid and 2-hydroxybenzaldehyde as starting materials. These compounds undergo a cyclization reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)-2-benzofuran-1(3H)-one is unique due to its specific combination of the naphthalene and benzofuran rings. This structural arrangement can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

107796-83-8

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

3-naphthalen-2-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H12O2/c19-18-16-8-4-3-7-15(16)17(20-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H

InChI Key

XYDORMDGZVIDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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